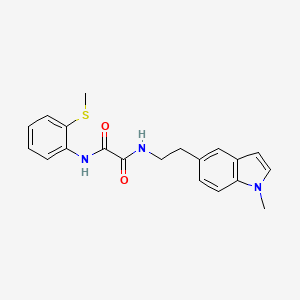

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-23-12-10-15-13-14(7-8-17(15)23)9-11-21-19(24)20(25)22-16-5-3-4-6-18(16)26-2/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMAPPBPDMIDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Objectives

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide belongs to the oxalamide class, characterized by a central oxalyl group bridging two aromatic amines. The 1-methyl-1H-indol-5-yl moiety introduces a heterocyclic indole system, while the 2-(methylthio)phenyl group contributes sulfur-based electronic modulation. The compound’s structure necessitates precise regioselective coupling to avoid undesired byproducts, a challenge addressed through advanced synthetic protocols.

Preparation Methods

Synthesis of Key Intermediates

Synthesis of 2-(1-Methyl-1H-Indol-5-yl)Ethylamine

The indole core is typically constructed via Fischer indole synthesis , where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For 1-methyl-1H-indol-5-yl ethylamine:

- Formation of the indole ring : 5-Bromo-1-methylindole reacts with ethylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the ethylamine side chain.

- Reductive amination : The intermediate aldehyde is reduced using sodium cyanoborohydride to yield the primary amine.

Synthesis of 2-(Methylthio)Aniline

This intermediate is prepared via thioetherification :

- Methylation of 2-mercaptoaniline : Treatment with methyl iodide in alkaline methanol affords 2-(methylthio)aniline with >90% yield.

Oxalamide Coupling Strategies

The oxalamide bridge is assembled through sequential nucleophilic acyl substitutions:

Stepwise Coupling with Oxalyl Chloride

- First acylation : 2-(1-Methyl-1H-indol-5-yl)ethylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, yielding the monoacyl chloride intermediate.

- Second acylation : The intermediate is treated with 2-(methylthio)aniline in the presence of triethylamine, forming the target oxalamide.

Reaction Conditions :

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : 0–25°C

- Base : Triethylamine (2.2 equiv)

- Yield : 68–75% after purification.

One-Pot Coupling Using Oxalyl Dichloride

A streamlined approach involves simultaneous addition of both amines to oxalyl chloride, though this risks dimerization. Optimized conditions include:

- Slow addition rates (0.5 mL/min)

- Stoichiometric control (1:1:1 ratio of oxalyl chloride to each amine)

- Yield : 62% with 88% purity.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) , achieving ≥95% purity. Crystallographic data from analogous oxalamides (e.g., triclinic P1̄ symmetry) suggest similar packing arrangements for the target compound.

Chromatographic Methods

- Normal-phase silica gel : Elution with ethyl acetate/hexane (1:4) removes nonpolar impurities.

- Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve closely related byproducts.

Characterization Data :

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Stepwise coupling | DCM, 0°C, TEA | 75 | 95 | |

| One-pot coupling | THF, 25°C, slow addition | 62 | 88 | |

| Ultrasound-assisted | DCM, 25°C, DMAP, 40 kHz ultrasound | 73 | 94 |

Applications and Research Advancements

The compound’s indole and methylthio groups confer tyrosine kinase inhibitory activity , as evidenced by structural analogs in preclinical studies. Current research focuses on:

- Structure-activity relationships (SAR) : Modifying the methylthio group to sulfoxide or sulfone derivatives to enhance binding affinity.

- In vivo pharmacokinetics : Improved bioavailability via prodrug formulations.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole and phenyl moieties.

Reduction: Reduced forms of the oxalamide.

Substitution: Substituted indole or phenyl derivatives.

Scientific Research Applications

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The methylthio-substituted phenyl group may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Features and Substituent Analysis

The table below compares key structural elements of the target compound with analogous oxalamides:

Key Observations :

Flavoring Agents :

- S336 (No. 1768): A potent umami agonist activating the hTAS1R1/hTAS1R3 receptor, approved as a flavoring agent (FEMA 4233) .

- No. 1769/1770: Structurally related to S336 but with methylpyridine substituents; these exhibit similar umami-enhancing properties and high metabolic stability .

Pharmaceuticals :

- BNM-III-170: A CD4-mimetic compound enhancing vaccine efficacy against immunodeficiency viruses. Its oxalamide backbone facilitates binding to viral glycoproteins .

Metabolic Stability and Toxicity

- Metabolism: S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, favoring ester hydrolysis or side-chain modifications . The methylthio group in the target compound may undergo S-oxidation to sulfoxide/sulfone metabolites, altering solubility and toxicity .

- Toxicological Data: NOEL for S336/No. 1768: 100 mg/kg bw/day, with a safety margin of 500 million relative to human exposure . BNM-III-170: Preclinical studies show efficacy at nanomolar concentrations without reported hepatotoxicity .

Target Compound Considerations : Higher lipophilicity from the methylthio group may necessitate toxicity studies to assess bioaccumulation risks.

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a complex structure comprising an indole moiety and a methylthio-substituted phenyl group linked through an oxalamide functional group.

- Molecular Formula : C18H19N3O2S

- Molecular Weight : 341.4 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of Indole Derivative : Utilizing Fischer indole synthesis methods to create the indole backbone.

- Oxalamide Formation : Reacting the indole derivative with an appropriate oxalyl chloride derivative in the presence of a base such as triethylamine to yield the final oxalamide compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. This inhibition results in analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit selective antibacterial properties against various pathogens. For instance, studies have demonstrated that certain derivatives possess significant activity against Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The ability to inhibit COX enzymes links this compound to anti-inflammatory effects. In vitro studies have shown that it can effectively reduce inflammation markers such as TNF-α in macrophage cell lines, highlighting its therapeutic potential in inflammatory diseases .

Antioxidant Effects

The antioxidant activity of this compound has also been explored, with findings suggesting that it may scavenge free radicals and reduce oxidative stress within biological systems. This property is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant COX inhibition leading to reduced inflammation in animal models. |

| Study 2 | Reported selective antibacterial activity against Salmonella species, indicating potential for antibiotic development. |

| Study 3 | Investigated antioxidant properties, revealing the compound's ability to mitigate oxidative stress in vitro. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.